3-(Aminomethyl)phenyl sulfamate
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Overview
Description
3-(Aminomethyl)phenyl sulfamate is an organic compound that features a phenyl ring substituted with an aminomethyl group and a sulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)phenyl sulfamate typically involves the reaction of 3-(aminomethyl)phenol with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)phenyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfamate group to a sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)phenyl sulfamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of sulfate esters. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Phenyl sulfamate: Lacks the aminomethyl group but shares the sulfamate functionality.
4-(Aminomethyl)phenyl sulfamate: Similar structure but with the aminomethyl group in a different position on the phenyl ring.
Uniqueness: 3-(Aminomethyl)phenyl sulfamate is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with biological targets. This positional difference can result in varying biological activities and applications compared to its analogs .
Properties
CAS No. |
918810-58-9 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[3-(aminomethyl)phenyl] sulfamate |
InChI |
InChI=1S/C7H10N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,5,8H2,(H2,9,10,11) |
InChI Key |
BTYMXHWDNFRLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)CN |
Origin of Product |
United States |
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